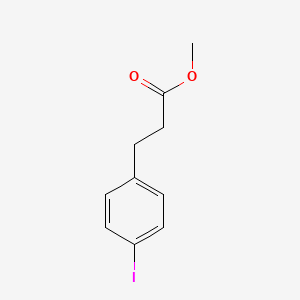

3-(4-碘苯基)丙酸甲酯

描述

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting from readily available materials. For instance, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was prepared from l-DOPA, which underwent protection and iodination steps . Similarly, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was improved by using KOH as a catalyst, leading to a high yield of the antioxidant . These methods suggest that the synthesis of Methyl 3-(4-iodophenyl)propanoate could also be achieved through a multistep process, potentially involving iodination and esterification reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . The molecular geometry and spectroscopic properties of another compound were calculated using density functional theory (DFT), showing good correlation with experimental values . These studies indicate that a similar approach could be used to analyze the molecular structure of Methyl 3-(4-iodophenyl)propanoate.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as condensation, chlorination, and esterification, which are common in the synthesis of ester compounds . The transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with tetrakis(hydroxymethyl)methane was studied, providing insights into the equilibrium constants and thermodynamics of such reactions . These findings could be relevant when considering the chemical reactions that Methyl 3-(4-iodophenyl)propanoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the melting point and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were reported, along with its quality conformance to literature . The electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed by ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These analyses provide a framework for understanding the physical and chemical properties that Methyl 3-(4-iodophenyl)propanoate might exhibit.

科学研究应用

合成和药物化学

- 3-(4-碘苯基)丙酸甲酯参与某些抗炎药的合成。例如,布洛芬等 2-芳基丙酸抗炎药的对映选择性合成涉及相关化合物的使用 (Hamon, Massy-Westropp, & Newton, 1995)。这些过程利用钯催化的偶联,对于生产光学活性芳基丙酸至关重要。

化学合成和表征

- 一系列化合物,包括 3-(3,4-二羟基苯基)丙酸甲酯,已从天然来源(如杜仲叶)中分离出来。这些化合物在生物测定中表现出适度的抑制活性,表明具有潜在的药用应用 (Ren 等人,2021 年)。

纳米技术中的应用

- 3-(3,5-二叔丁基-4-羟基苯基)丙酸甲酯(一种与 3-(4-碘苯基)丙酸甲酯相关的化合物)已被用于合成合成酯油的智能抗氧化剂。这涉及将其负载到介孔二氧化硅纳米颗粒上,展示了其在材料科学和工程中的潜力 (Huang 等人,2018 年)。

对映体分离和手性分析

- 该化合物与立体化学领域相关,特别是在异构体的对映体分离中。使用手性选择器的逆流色谱技术已被用于相关 2-(甲基苯基)丙酸的对映体分离,突出了其在分析化学中的重要性 (Jin, Bao, Sun, & Tong, 2020)。

药物合成和评价

- 3-(4-碘苯基)丙酸甲酯的衍生物已被合成并评估其潜在的药理作用。例如,丹参素衍生物已被创建并测试其抗心肌缺血作用,显示出作为治疗剂的潜力 (Dong, Wang, & Zhu, 2009)。

安全和危害

属性

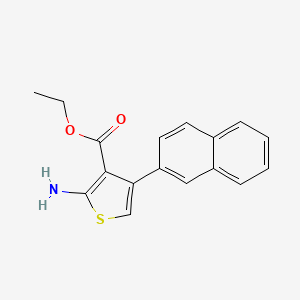

IUPAC Name |

methyl 3-(4-iodophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXVBUZHUHPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-iodophenyl)propanoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

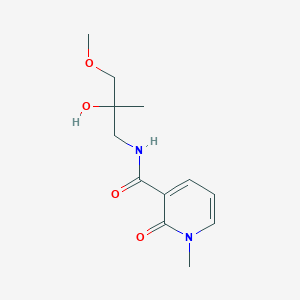

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)

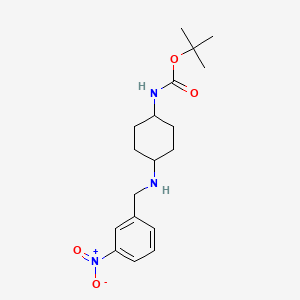

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

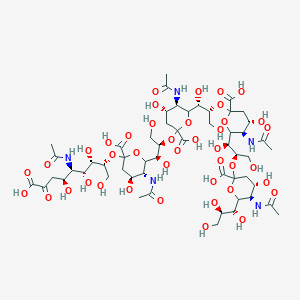

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)